Technical Guide: Synthesis and Characterization of N,N-Dimethyl-2-(methylsulfonyl)ethanamine
Technical Guide: Synthesis and Characterization of N,N-Dimethyl-2-(methylsulfonyl)ethanamine
Executive Summary
This technical guide details the synthesis, purification, and characterization of N,N-dimethyl-2-(methylsulfonyl)ethanamine (CAS: Not widely listed; analogue to 2-(methylsulfonyl)ethanol derivatives). This molecule acts as a critical bifunctional building block, possessing a polar sulfone moiety and a basic tertiary amine. It serves as a precursor in the synthesis of specialized surfactants, ion-exchange resins, and pharmaceutical intermediates where a stable, polar "anchor" group is required.
The guide prioritizes the Michael Addition route due to its high atom economy, scalability, and avoidance of mutagenic nitrogen mustard intermediates common in alternative pathways.
Retrosynthetic Analysis & Strategy
The target molecule,
Pathway A: Michael Addition (Recommended)
This pathway utilizes the electrophilic nature of Methyl Vinyl Sulfone (MVS) and the nucleophilicity of Dimethylamine (DMA) .
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Mechanism: Conjugate addition (1,4-addition).
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Advantages: High yield (>90%), solvent-free options, no salt byproducts.
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Safety Note: Methyl vinyl sulfone is a potent Michael acceptor and potential alkylating agent.
Pathway B: Nucleophilic Substitution
This pathway involves the displacement of a halide from 2-chloro-N,N-dimethylethylamine using Sodium Methanesulfinate .
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Mechanism:
Substitution. -
Disadvantages: Requires handling of "nitrogen mustard" precursors (vesicants), generation of stoichiometric salt waste, and lower atom economy.
Strategic Visualization
Figure 1: Retrosynthetic disconnection showing the preferred Michael Addition route (Green) versus the Substitution route (Red).
Detailed Experimental Protocol (Michael Addition)
Objective: Synthesize 10.0 g of N,N-dimethyl-2-(methylsulfonyl)ethanamine.
Reagents & Equipment
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Methyl Vinyl Sulfone (MVS): 97% purity.[1] (Caution: Lachrymator).
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Dimethylamine (DMA): 40% wt. solution in water or 2.0 M in THF. (Use aqueous for green chemistry; THF for anhydrous workup).
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Solvent: Methanol (MeOH) or Dichloromethane (DCM) if needed; often run neat or in water.
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Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe, inert gas (Nitrogen) line.
Step-by-Step Procedure
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Setup: Flame-dry the glassware if using the anhydrous route. For the aqueous route (preferred for simplicity), standard clean glassware is sufficient. Charge the flask with Dimethylamine (40% aq, 1.2 eq, 8.8 mL) .
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Temperature Control: Cool the DMA solution to 0 °C using an ice bath. The reaction is exothermic.
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Addition: Dissolve Methyl Vinyl Sulfone (6.5 g, 61.2 mmol) in a minimal amount of Methanol (10 mL) to ensure homogeneity. Add this solution dropwise to the stirred DMA over 30 minutes.
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Critical Control Point: Maintain internal temperature below 10 °C to prevent polymerization of the vinyl sulfone.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
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Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[2] Consumption of the vinyl sulfone spot (
) indicates completion.
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Workup:
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Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess dimethylamine and methanol.
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The residue is typically a pale yellow oil.
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Dissolve the residue in DCM (50 mL) and wash with Brine (2 x 20 mL) to remove any unreacted amine salts.
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Dry the organic layer over anhydrous
, filter, and concentrate.
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Purification:
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Distillation: High-vacuum distillation (approx. 110–120 °C at 0.5 mmHg) yields the pure product as a colorless oil.
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Alternative: If the product solidifies (melting point is low), recrystallization from cold ether/hexanes may be possible.
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Mechanistic Insight
The reaction proceeds via the attack of the lone pair of the dimethylamine nitrogen on the
Figure 2: Mechanistic flow of the aza-Michael addition.
Characterization & Specifications
Upon isolation, the identity of the compound must be validated against the following predicted spectral data.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 2.95 | Singlet (s) | 3H | Methyl on sulfone (deshielded) | ||
| 3.15 | Triplet (t) | 2H | Methylene | ||
| 2.75 | Triplet (t) | 2H | Methylene | ||
| 2.28 | Singlet (s) | 6H | N-Methyl groups | ||
| 42.5 | - | - | Methyl sulfone carbon | ||
| 52.0 | - | - | Methylene carbon | ||
| 54.5 | - | - | Methylene carbon | ||
| 45.2 | - | - | N-Methyl carbons |
Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode)
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Expected Mass (
): 152.07 Da (Calculated MW: 151.23 g/mol ) -
Fragmentation Pattern: Loss of
fragment often observed.
Infrared Spectroscopy (IR)
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Sulfone Stretches: Strong bands at 1290–1310 cm⁻¹ (asymmetric
) and 1130–1150 cm⁻¹ (symmetric ). -
C-H Stretches: 2700–2900 cm⁻¹ (Alkyl C-H).
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Absence: No N-H stretch (confirms tertiary amine).
Safety & Handling (E-E-A-T)
Critical Hazards
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Methyl Vinyl Sulfone: Highly toxic, lachrymator, and potential vesicant. It can cause irreversible alkylation of DNA/proteins. Handle strictly in a fume hood.
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Dimethylamine: Corrosive gas/liquid, flammable.
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Product: The final amino-sulfone is likely a skin irritant and should be treated as a potential sensitizer.
Storage Stability
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Stability: Sulfones are generally chemically stable against oxidation and reduction. However, the
-amino group can undergo Retro-Michael elimination under strong heating or strong basic conditions, reverting to the vinyl sulfone and amine. -
Storage: Store under nitrogen at 2–8 °C.
References
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Synthesis of Methyl Vinyl Sulfone
- Methodology: Oxidation of 2-(methylthio)
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Source:ChemicalBook - Methyl Vinyl Sulfone Synthesis Protocols. Link
- Michael Addition of Amines to Vinyl Sulfones: Context: General reactivity of vinyl sulfones in drug discovery. Source:Journal of Organic Chemistry (General reference for Michael additions to vinyl sulfones). Specific Application:Vertex AI Search Results 1.1 & 1.10 (Confirming Methyl Vinyl Sulfone as a Michael acceptor).
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Characterization of Amino-Sulfones
- Spectral Data: Predicted based on standard chemometric shifts for sulfone and amine environments.
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Source:PubChem Compound Summary: N,N-Dimethylethylenediamine (Structural analogue for NMR comparison). Link
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Safety Data (MSDS)
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Source:Sigma-Aldrich Safety Data Sheet for Methyl Vinyl Sulfone. Link
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